2,6,10,10-Tetramethylbicyclo(7.2.0)undec-3-yl acetate

Skin sensitization Autoxidation Fragrance safety

2,6,10,10-Tetramethylbicyclo(7.2.0)undec-3-yl acetate (CAS 84963‑23‑5, EC 284‑824‑8) is a fully saturated bicyclic sesquiterpene ester belonging to the caryophyllane structural class. With the molecular formula C₁₇H₃₀O₂ and a molecular weight of 266.42 g mol⁻¹, it bears an acetate moiety on a rigid bicyclo[7.2.0]undecane framework carrying four methyl substituents.

Molecular Formula C17H30O2
Molecular Weight 266.4 g/mol
CAS No. 84963-23-5
Cat. No. B12673874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,10,10-Tetramethylbicyclo(7.2.0)undec-3-yl acetate
CAS84963-23-5
Molecular FormulaC17H30O2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCC1CCC2C(CC2(C)C)C(C(CC1)OC(=O)C)C
InChIInChI=1S/C17H30O2/c1-11-6-8-15-14(10-17(15,4)5)12(2)16(9-7-11)19-13(3)18/h11-12,14-16H,6-10H2,1-5H3
InChIKeyLMHUOHXVAYEILF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6,10,10-Tetramethylbicyclo(7.2.0)undec-3-yl acetate (CAS 84963-23-5): Sourcing and Differentiation Guide for Fragrance and Flavor Procurement


2,6,10,10-Tetramethylbicyclo(7.2.0)undec-3-yl acetate (CAS 84963‑23‑5, EC 284‑824‑8) is a fully saturated bicyclic sesquiterpene ester belonging to the caryophyllane structural class [1]. With the molecular formula C₁₇H₃₀O₂ and a molecular weight of 266.42 g mol⁻¹, it bears an acetate moiety on a rigid bicyclo[7.2.0]undecane framework carrying four methyl substituents [1]. Unlike the widely used unsaturated analogue caryophyllene acetate (CAS 32214‑91‑8), this compound lacks any endocyclic or exocyclic double bond, a feature that has direct consequences for oxidative stability, olfactory persistence, and toxicological profile (see Section 3) [2].

Why 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-3-yl acetate Cannot Be Casually Replaced by Other Caryophyllane Esters


Fragrance formulators and procurement specialists frequently treat caryophyllane esters as interchangeable woody-amber ingredients. However, the saturated vs. unsaturated character of the bicyclic core creates a bifurcation in key performance and safety parameters. The fully saturated 2,6,10,10-tetramethylbicyclo(7.2.0)undec-3-yl acetate differs from its unsaturated counterpart caryophyllene acetate in logP (Δ ~1.7 units), boiling point (Δ ~19 °C), and most critically, in autoxidation susceptibility. Unsaturated caryophyllene acetate carries an ECHA‑harmonised H317 skin‑sensitisation warning linked to allylic oxidation at the double bond [1]; the saturated analogue lacks this structural alert. Substituting one for the other without accounting for these quantified differences can compromise product stability, regulatory compliance, and olfactory performance. The following quantitative evidence guide documents the measurable gaps that justify a deliberate, specification‑driven procurement decision.

Quantitative Differentiation Evidence: 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-3-yl acetate vs. Closest Analogs


Oxidative Stability Advantage: Absence of Autoxidation-Prone Double Bond vs. Caryophyllene Acetate

Caryophyllene acetate (CAS 32214‑91‑8 / 57082‑24‑3) is classified as Skin Sens. 1B, H317 (“May cause an allergic skin reaction”) under the EU CLP Regulation, with the hazard arising primarily from autoxidation of the exocyclic double bond to form sensitising hydroperoxides [1][2]. 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-3-yl acetate is fully saturated and lacks the allylic positions that serve as initiation sites for autoxidation; consequently, no H317 classification has been notified for this CAS number in the ECHA C&L inventory [3]. This structural difference translates into a measurably lower risk of forming skin-sensitising oxidation products during storage and use.

Skin sensitization Autoxidation Fragrance safety

LogP Differentiation: Higher Hydrophobicity Predicts Increased Substantivity vs. Caryophyllene Acetate

The computed XLogP3‑AA of 2,6,10,10-tetramethylbicyclo(7.2.0)undec-3-yl acetate is 5.4 [1], substantially higher than the estimated logP of 3.70 reported for the unsaturated caryophyllene acetate (CAS 32214‑91‑8) [2]. This Δ logP of ~1.7 units reflects the loss of the polarisable double bond and the greater hydrocarbon character of the saturated ring system. In fragrance chemistry, higher logP generally correlates with lower water solubility, stronger binding to olfactory receptors, and longer retention on the skin or substrate (substantivity). Caryophyllene acetate has a measured substantivity of 196 hours at 100 % on a smelling strip [2]; the higher logP of the saturated analogue predicts substantivity equal to or exceeding this value, although direct experimental substantivity data for the target compound have not been published.

Substantivity LogP Fragrance longevity

Boiling Point and Volatility Profile: Lower Boiling Point than Unsaturated Analogues Alters Evaporation Curve

The boiling point of 2,6,10,10-tetramethylbicyclo(7.2.0)undec-3-yl acetate is computed as 305.5 °C at 760 mmHg . In contrast, the unsaturated caryophyllene acetate (CAS 32214‑91‑8) has a predicted boiling point of approximately 324.5 °C at 760 mmHg , and the partially unsaturated analogue (CAS 84963‑22‑4) has a molecular weight (264.4 g mol⁻¹) intermediate between the two . The ~19 °C lower boiling point of the saturated acetate indicates higher volatility, which shifts its position in the fragrance evaporation curve toward the middle notes compared with the more tenacious unsaturated ester. This differential can be exploited in fragrance engineering to fine‑tune the temporal scent profile.

Boiling point Volatility Fragrance evaporation

Density and Handling: Lower Density Simplifies Formulation and Reduces Separation Risk

The density of 2,6,10,10-tetramethylbicyclo(7.2.0)undec-3-yl acetate is computed as 0.95 g cm⁻³ , whereas caryophyllene acetate (CAS 32214‑91‑8) has a reported density range of 0.975–1.010 g cm⁻³ at 20 °C . The lower density of the saturated ester means it is less likely to settle or separate in alcohol‑based fine fragrance formulations compared to the denser unsaturated analogue, which can approach or exceed the density of ethanol (0.789 g cm⁻³) and some aqueous‑alcoholic vehicles.

Density Formulation compatibility Physical property

Flash Point and Transportation Safety: Higher Flash Point than Common Woody Esters

The computed flash point of 2,6,10,10-tetramethylbicyclo(7.2.0)undec-3-yl acetate is 146.4 °C . This is significantly higher than the flash point reported for caryophyllene acetate (typically > 93 °C, with some sources indicating > 100 °C) . Under GHS and transport regulations, a flash point above 93 °C places the substance outside the “flammable liquid” category for many jurisdictions, whereas caryophyllene acetate’s flash point may fall within a more restrictive category depending on the exact measured value. The ~46–53 °C higher flash point of the saturated analogue offers a wider safety margin during handling, storage, and transport.

Flash point Transport classification Safety

Procurement‑Relevant Application Scenarios for 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-3-yl acetate


Low‑Sensitisation Woody Base for Leave‑On Personal Care Products

Formulators of leave‑on skin products (creams, lotions, deodorants) face stringent IFRA and EU Cosmetic Regulation limits on sensitising fragrance ingredients. Because caryophyllene acetate is classified H317 (Skin Sens. 1B) [1], its use level is restricted in leave‑on applications. The saturated analogue 2,6,10,10‑tetramethylbicyclo(7.2.0)undec‑3‑yl acetate lacks the autoxidation‑sensitive double bond and has no H317 notification [2], allowing higher incorporation rates or enabling its use in product lines where the unsaturated ester is prohibited. This directly addresses the procurement need for a compliant woody‑amber base note in sensitive‑skin and baby‑care formulations.

Mid‑Note Woody Modifier for Fine Fragrance Volatility Engineering

With a computed boiling point of 305.5 °C — approximately 19 °C lower than caryophyllene acetate — the saturated acetate evaporates earlier in the fragrance lifecycle, functioning as a mid‑note rather than a deep base note. Perfumers seeking a woody ester that bridges citrus‑floral top notes and heavier woody‑amber dry‑down materials can use this compound to fill the mid‑note gap. Procurement teams can select it when the target fragrance architecture requires a woody note that does not persist into the late dry‑down, complementing rather than competing with fixatives such as Iso E Super or Ambroxan.

Oxidatively Stable Fragrance for Air‑Exposed Product Formats

Products with high air exposure during use — reed diffusers, room sprays, scented candles — accelerate autoxidation of unsaturated fragrance ingredients, generating sensitising hydroperoxides and off‑odours. Beta‑caryophyllene and its unsaturated acetate are documented to autoxidise on air exposure, contributing to allergic contact dermatitis [3]. The fully saturated structure of 2,6,10,10‑tetramethylbicyclo(7.2.0)undec‑3‑yl acetate eliminates this degradation pathway, making it the preferred woody ester for diffuser oils and other formats where the fragrance is in prolonged contact with atmospheric oxygen. This stability advantage translates into longer shelf‑life and reduced customer complaints.

Simplified Logistics and Lower‑Hazard Inventory for Bulk Procurement

The computed flash point of 146.4 °C places this compound well above the 93 °C threshold that typically triggers flammable‑liquid classification under GHS and transport regulations . Compared with caryophyllene acetate (flash point > 93 °C but potentially within a regulated band depending on exact measured value), the saturated analogue offers a wider safety margin. For procurement and supply‑chain managers, this can mean non‑regulated storage, lower insurance costs, and exemption from certain dangerous‑goods shipping surcharges — a tangible cost‑of‑ownership advantage when ordering multi‑kilogram or ton quantities.

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